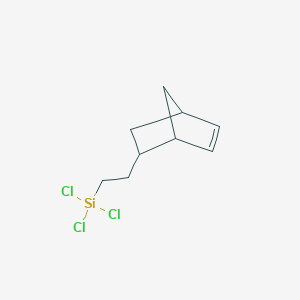
Norbornenylethyltrichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norbornenylethyltrichlorosilane is a chemical compound with the CAS number 14319-64-3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
This compound has a molecular formula of C7H9Cl3Si and a molecular weight of 227.59g/mol . It contains a total of 27 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, and 1 six-membered ring .
Physical And Chemical Properties Analysis
This compound is a chemical compound with a molecular formula of C7H9Cl3Si and a molecular weight of 227.59g/mol . Unfortunately, detailed physical and chemical properties are not available.
科学的研究の応用
1. Enhancement of Interfacial Adhesion in Glass Fiber Reinforced Polymers
Norbornenylethyltrichlorosilane (TCS) has been found to enhance interfacial adhesion in glass fiber reinforced polymers. A study by Cui and Kessler (2012) showed that TCS-treated fibers exhibited a 50% increase in interfacial shear strength compared to untreated fibers, indicating improved interfacial interactions at the glass/matrix interface. This suggests its potential use in reinforcing materials for better mechanical properties (Cui & Kessler, 2012).
2. Hydrolysis and Characterization of Norbornylsilasesquioxanes
This compound undergoes hydrolysis to yield norbornylsilasesquioxanes, as shown in a study by Hambley, Maschmeyer, and Masters (1992). This process involves the slow hydrolysis of norbornyltrichlorosilane, leading to compounds with potential applications in surface chemistry and material science (Hambley, Maschmeyer, & Masters, 1992).
3. In Vivo Tumor Targeting with Norbornenyl-poly(ethylene oxide) Nanoparticles
Norbornenyl-poly(ethylene oxide) nanoparticles, prepared via ring-opening metathesis polymerization (ROMP) of this compound, have shown high selectivity for tumor targeting in vivo. These nanoparticles demonstrate potential as drug delivery systems, especially for cancers with limited therapeutic solutions (Gueugnon et al., 2013).
4. Synthesis and Application in Thiol-ene Polymerization
This compound can be used in the synthesis of silic acid esters and their subsequent crosslinking through thiol-ene polymerization. This process yields polymers with potential in various applications, such as materials science and coatings (Moszner, Schöb, & Rheinberger, 1996).
5. Application in Polymer Microstructure and Thermal Properties
The use of this compound in the synthesis of ethylene/norbornene copolymers has been studied for its influence on the thermal properties of these materials. The composition and microstructure of these copolymers are crucial in determining their thermal behavior, which is significant for applications in materials science and engineering (Forsyth et al., 2001).
Safety and Hazards
When handling Norbornenylethyltrichlorosilane, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .
特性
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNNCNXYMELRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968913 |
Source


|
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54076-73-2 |
Source


|
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

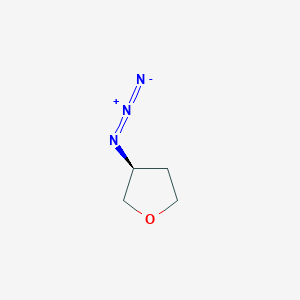


![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
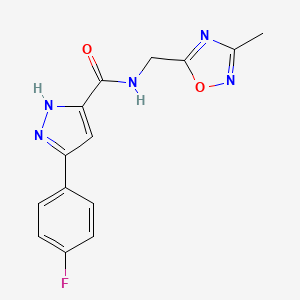
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
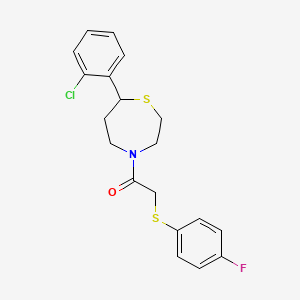
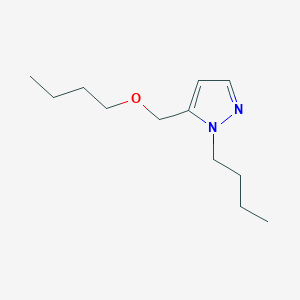
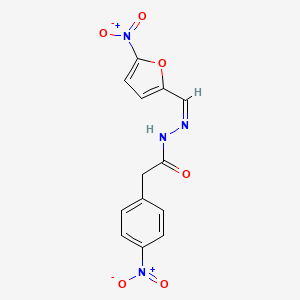
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)
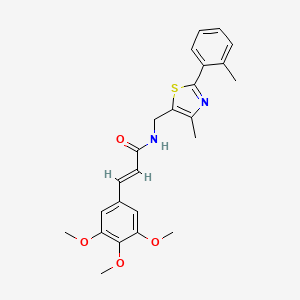
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
